(3-(Methoxy-D3)phenyl)methanol
Description
Contextualization of Stable Isotope Labeling in Modern Chemical Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. wikipedia.org Common stable isotopes employed in chemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This method has broad applications across various scientific disciplines. In pharmaceutical research, it is crucial for understanding drug metabolism and pharmacokinetics (DMPK), as labeled compounds allow for the tracing of metabolic pathways and the assessment of bioavailability. symeres.commusechem.com
The precision afforded by stable isotope labeling significantly enhances analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgadesisinc.com This allows for the detailed elucidation of molecular structures, the quantification of metabolites, and the study of protein expression levels. adesisinc.com Furthermore, in environmental science, stable isotopes are used to track pollutants and understand ecological cycles. adesisinc.com The synthesis of these labeled compounds is typically achieved by using isotopically enriched precursors in a chemical synthesis or through hydrogen-deuterium exchange reactions. symeres.com
The Unique Role of Deuterium as a Mechanistic Probe and Synthetic Tool
Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, plays a unique and powerful role in both mechanistic studies and organic synthesis. symeres.commusechem.com Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond relative to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the deuterium kinetic isotope effect (KIE). libretexts.org
As a mechanistic probe, deuterium substitution is used to investigate the transition states of chemical reactions. escholarship.orgacs.org By observing how the rate of a reaction changes upon deuterium substitution, chemists can infer whether a C-H bond is broken in the rate-determining step. libretexts.orglibretexts.org This information is invaluable for elucidating reaction mechanisms. escholarship.org In synthetic chemistry, the strategic incorporation of deuterium can enhance the metabolic stability of drug molecules, a concept known as the "deuterium effect," which can lead to improved pharmacokinetic profiles. symeres.com
Overview of Deuterium Kinetic Isotope Effects in Reaction Pathway Elucidation
The deuterium kinetic isotope effect (KIE) is a powerful tool for determining the mechanisms of chemical reactions. libretexts.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a hydrogen-containing reactant (kH) to the rate constant of the same reaction with a deuterium-containing reactant (kD), expressed as kH/kD. libretexts.org
A "primary" KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. libretexts.orglibretexts.org The magnitude of the primary KIE is typically greater than 1, often in the range of 2 to 7, because the C-H bond is weaker and breaks more readily than the C-D bond. libretexts.org Conversely, an "inverse" KIE (kH/kD < 1) can occur, often when a new bond is formed to the isotope, leading to a more constrained vibrational environment in the transition state. nih.gov
Rationale for Research on (3-(Methoxy-D3)phenyl)methanol within the Broader Field of Deuterated Aromatic Alcohols
This compound is a specific deuterated aromatic alcohol where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium. Aromatic alcohols, or arenemethanols, are important structural motifs in many biologically active molecules and industrial chemicals. The deuteration of these molecules, such as in this compound, offers several research advantages.
The methoxy group is a common functionality in drug molecules, and its metabolism, often involving O-demethylation, can be a significant pathway for drug clearance. By introducing deuterium into the methoxy group, researchers can investigate the kinetic isotope effect on this metabolic process. This can provide valuable information on the mechanism of enzymatic demethylation and potentially lead to the design of drugs with improved metabolic stability and longer half-lives.
Furthermore, deuterated aromatic alcohols serve as important building blocks in the synthesis of more complex labeled molecules. thieme-connect.com For instance, they can be used to introduce a deuterated tracer into a larger molecule for metabolic studies or as internal standards in quantitative mass spectrometry. The study of this compound and similar compounds contributes to the broader understanding of isotope effects and provides valuable tools for medicinal chemistry and drug discovery. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
[3-(trideuteriomethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3/i1D3 |
InChI Key |
IIGNZLVHOZEOPV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CO |
Canonical SMILES |
COC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Isotopic Purity and Positional Analysis of 3 Methoxy D3 Phenyl Methanol
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Methoxy-D3 Quantitation and Positional Verification
Deuterium (²H or D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for the characterization of deuterium-labeled compounds like (3-(Methoxy-D3)phenyl)methanol. Unlike proton (¹H) NMR, which would show the absence of a signal in the methoxy (B1213986) region, ²H NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the label's presence and position. tandfonline.comacs.org
For this compound, the ²H NMR spectrum is expected to show a single prominent resonance corresponding to the -OCD₃ group. The chemical shift of this signal will be nearly identical to the chemical shift of the analogous -OCH₃ group in the non-deuterated counterpart, typically around 3.8 ppm, with only minor isotopic shift differences. researchgate.net The presence of this single peak verifies that the deuterium labeling is exclusively at the methoxy position and not elsewhere on the aromatic ring or benzyl (B1604629) alcohol moiety.
Quantitative ²H NMR (qNMR) is employed to determine the isotopic enrichment. nih.govnih.gov By integrating the area of the deuterium signal and comparing it to a certified reference standard with a known concentration, the precise amount of deuterium in the methoxy position can be calculated. This technique is highly accurate for determining the atom percent of deuterium. For highly enriched compounds (>98 atom % D), ²H NMR is superior to ¹H NMR for enrichment determination because the residual proton signals in ¹H NMR become too weak to be reliable. researchgate.net
Table 1: Expected ²H NMR Data for this compound
| Parameter | Expected Value | Information Gained |
|---|---|---|
| Chemical Shift (δ) | ~3.8 ppm | Positional verification of deuterium on the methoxy group |
| Signal Multiplicity | Singlet | Confirmation of -CD₃ group |
| Integration | Proportional to concentration | Quantitation of deuterium content / Isotopic enrichment |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Assessment and Impurity Profiling
Upon analysis, HRMS can distinguish between the molecular ions of the fully deuterated compound (d₃), partially deuterated species (d₁, d₂), and the unlabeled analog (d₀). By examining the full scan mass spectrum, the relative abundance of each of these species can be determined by integrating the corresponding ion currents. This data is used to calculate the percentage of isotopic enrichment. rsc.org
Furthermore, HRMS is invaluable for impurity profiling. toref-standards.com It can detect and help identify structurally related impurities (e.g., oxidation products, starting material residues) and non-related contaminants by providing their accurate mass, from which elemental compositions can be derived. This ensures that the compound's chemical purity is also high.
Table 2: Illustrative HRMS Data for Isotopic Distribution of this compound
| Isotopologue | Species | Theoretical [M+H]⁺ (m/z) | Observed Relative Abundance (%) |
|---|---|---|---|
| d₀ | C₈H₁₁O₂⁺ | 139.0754 | 0.1 |
| d₁ | C₈H₁₀DO₂⁺ | 140.0817 | 0.4 |
| d₂ | C₈H₉D₂O₂⁺ | 141.0880 | 1.5 |
| d₃ | C₈H₈D₃O₂⁺ | 142.0942 | 98.0 |
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signature Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a distinct signature for the presence of deuterium in this compound. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the vibrational frequencies of the associated chemical bonds. libretexts.org
The most significant change is observed in the C-H stretching vibrations of the methoxy group. In a typical IR or Raman spectrum of the unlabeled compound, C-H stretching modes for a methyl group appear in the ~2800-3000 cm⁻¹ region. acs.org Upon deuteration to -CD₃, these C-D stretching vibrations are expected to shift to a lower frequency (wavenumber), typically around 2100-2250 cm⁻¹. libretexts.org This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms; since deuterium is twice as heavy as hydrogen, the frequency decreases significantly. libretexts.org
The observation of strong bands in the C-D stretching region and a corresponding depletion of signal in the C-H stretching region serves as definitive qualitative confirmation of successful deuteration at the methoxy position.
Table 3: Comparison of Key Vibrational Frequencies for Unlabeled and Deuterated (3-Methoxyphenyl)methanol
| Vibrational Mode | Unlabeled (-OCH₃) Approx. Frequency (cm⁻¹) | Deuterated (-OCD₃) Approx. Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | 2800 - 3000 | Absent/Diminished |
| C-D Stretch | N/A | 2100 - 2250 |
| O-H Stretch | 3200 - 3600 | 3200 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Isotopic Distribution Analysis (e.g., LC-MS/MS)
Combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for both chemical purity assessment and isotopic distribution analysis of this compound. nih.govamazonaws.com
LC, particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is first used to separate the target compound from any non-volatile chemical impurities. mdpi.com This step provides a measure of the compound's chemical purity. A UV detector can be used for initial quantitation against a reference standard.
The eluent from the LC column is then introduced into a tandem mass spectrometer. Using an operating mode like Multiple Reaction Monitoring (MRM), the instrument can be set to specifically detect the parent ion of this compound and its characteristic fragment ions, providing exceptional selectivity and sensitivity. nih.gov By setting up different channels for the d₀, d₁, d₂, and d₃ isotopologues, LC-MS/MS can simultaneously quantify the abundance of each, offering another robust method for determining isotopic enrichment while confirming chemical purity. rsc.orgmdpi.com This coupled technique is particularly powerful for ensuring that a sample meets stringent purity requirements for its intended use. cerilliant.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Mechanistic Probing and Kinetic Isotope Effect Studies Involving 3 Methoxy D3 Phenyl Methanol
Elucidation of Reaction Mechanisms using Deuterium (B1214612) as a Tracer
The use of deuterium as an isotopic tracer is a cornerstone of mechanistic chemistry. By replacing protium (B1232500) with deuterium at a specific position, such as in the methoxy (B1213986) group of (3-(Methoxy-D3)phenyl)methanol, chemists can track the fate of that group throughout a chemical transformation.
In reactions where the C-O bond of the methoxy group might be cleaved, the presence of the CD₃ group allows for unambiguous identification of the resulting fragments using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. For instance, in a hypothetical ether cleavage reaction, observing the deuterium label in the resulting methanol (B129727) fragment (CD₃OH) versus the phenol (B47542) fragment would definitively establish the regioselectivity of the bond scission.
Furthermore, deuterium labeling helps to distinguish between intermolecular and intramolecular reaction pathways. If a reaction involves the transfer of a methyl group, using this compound in the presence of an unlabeled version of another reactant can reveal whether the methyl group is transferred within the same molecule or between different molecules by analyzing the deuterium content of the products.
Determination of Primary and Secondary Kinetic Isotope Effects (KIEs) in Relevant Chemical Transformations
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kₗ) to that of the heavy isotopologue (kₕ). For deuterium substitution, this is kₗ/kₕ. libretexts.org These effects are categorized as either primary or secondary.
Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. utdallas.edu For hydrogen isotopes, PKIE values are typically in the range of 1 to 8. libretexts.org
Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than PKIEs and can be normal (kₗ/kₕ > 1) or inverse (kₗ/kₕ < 1).
In this compound, the deuterium label is on the methoxy group, remote from the reactive benzylic alcohol center. Therefore, any observed KIE in reactions involving the alcohol group (e.g., oxidation to an aldehyde) would be a secondary kinetic isotope effect.
SKIEs provide valuable information about changes in the electronic environment or hybridization of the atom to which the isotope is attached between the ground state and the transition state. wikipedia.org For example, in a reaction where the transition state involves a significant change in the steric or electronic nature of the C-O-C bond of the methoxy group, a small but measurable SKIE might be observed. This could be due to changes in hyperconjugation or vibrational frequencies of the C-D bonds compared to C-H bonds.
Table 1: Representative Kinetic Isotope Effects in Alcohol Oxidation
| Substrate | Oxidant | KIE (kH/kD) | Type of KIE |
|---|---|---|---|
| Benzyl (B1604629) alcohol-α-d | Dichlorodicyanoquinone (DDQ) | Primary | iaea.org |
| Benzyl alcohol-α-d | Activated Manganese Dioxide | Primary | iaea.org |
| 4-CH₃O-benzyl alcohol | Galactose Oxidase | 4.3 | Primary (Hydride Transfer) |
This table presents data from similar systems to illustrate the concept of KIEs in reactions involving benzylic positions.
In some chemical reactions, a hydrogen atom can pass through a potential energy barrier rather than going over it, a quantum mechanical phenomenon known as tunneling. researchgate.net This is more probable for lighter isotopes like protium than for heavier ones like deuterium. A key indicator of hydrogen tunneling is an unusually large primary kinetic isotope effect, often significantly greater than the semiclassical limit of ~7-8 at room temperature. researchgate.net
For example, a large KIE of 12.8 was observed for the hydrogen-transfer reaction from ascorbic acid to a radical species, with the energy difference suggesting a contribution from quantum tunneling. rsc.org Studies on enzyme-catalyzed reactions, such as those by methylamine (B109427) dehydrogenase and alcohol dehydrogenase, have also shown exceptionally large KIEs, providing strong evidence for tunneling in biological hydrogen transfer. wikipedia.org
While the label in this compound is not positioned to directly probe tunneling in a hydrogen transfer from the alcohol, a complementary experiment using (3-methoxyphenyl)methanol-α-d₂ could be designed. If a reaction involving C-H bond cleavage at the benzylic position showed a KIE far exceeding the classical limit, it would be a strong indication that hydrogen atom tunneling is a significant component of the reaction pathway. nih.gov
Isotopic Perturbation of Equilibrium Studies (EIEs)
An Equilibrium Isotope Effect (EIE) refers to the change in an equilibrium constant when one of the atoms in the system is replaced by an isotope. Similar to KIEs, EIEs arise from differences in the zero-point vibrational energies between isotopologues. The heavier isotope typically prefers the state where it is more strongly bonded.
For this compound, an EIE could potentially be observed in equilibria involving the methoxy group. For example, in a Lewis acid-base equilibrium where a Lewis acid coordinates to the oxygen atom of the methoxy group, the equilibrium constant might be slightly different for the deuterated and non-deuterated compounds. This is because the vibrational frequencies of the C-D and O-C bonds in the ground state and the Lewis acid adduct would differ, leading to a small perturbation of the equilibrium position. These effects are often subtle and require highly precise measurement techniques.
Solvent Isotope Effects in Deuterated Reaction Media
Solvent Isotope Effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as methanol-d4 (B120146) (CD₃OD) or heavy water (D₂O), and the rate is compared to that in the corresponding non-deuterated solvent. chem-station.com These effects are particularly useful for probing reaction mechanisms that involve the solvent as a reactant, a catalyst, or in the solvation of the transition state.
If a reaction involving (3-methoxyphenyl)methanol were studied in CD₃OD versus CH₃OH, several insights could be gained. chem-station.comrsc.org If a proton transfer from the solvent is part of the rate-determining step, a significant SIE would be expected. nih.gov For instance, in an acid-catalyzed hydrolysis, the rate can be about twice as fast in D₂O as in H₂O, an "inverse isotope effect" that can be used to analyze the reaction mechanism. chem-station.com
The magnitude and direction (normal or inverse) of the SIE can help distinguish between different mechanistic possibilities, such as general acid/base catalysis versus specific acid/base catalysis, or pre-equilibrium proton transfer steps. chem-station.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-nitropane |
| 3-methyl-1-phenylbutyl phenyl ketone |
| 4-NO₂-benzyl alcohol |
| 4-CH₃O-benzyl alcohol |
| Methanol |
| Heavy water (D₂O) |
| Heavy methanol (CD₃OD) |
| Benzyl alcohol-α-d |
| Dichlorodicyanoquinone (DDQ) |
| Manganese dioxide |
| Nickel peroxide |
| Cerium (IV) ion |
| Phenyl-n-heptyl-2-d sulfoxide |
| N-phenyl-N-methyl-n-heptyl-2-d-amine oxide |
| Benzyl nitrate-α-d |
| Norbornylene-2,3-d₂ |
| Benzyl amine-α,α-d₂ |
| Ascorbic acid |
Role of 3 Methoxy D3 Phenyl Methanol As a Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Structurally Complex Deuterated Molecules
The primary application of (3-(Methoxy-D3)phenyl)methanol is as a precursor for synthesizing more elaborate molecules containing a deuterated methoxy (B1213986) group. This strategy is a key element of "deuterium-reinforced" drug development, where selective deuteration at metabolically susceptible sites can alter a drug's pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.
While specific, published examples detailing the use of this compound as a starting material for complex deuterated molecules are not extensively documented in widely available literature, its utility can be inferred from the synthetic routes of various methoxy-containing compounds. The benzyl (B1604629) alcohol functionality allows for a range of subsequent reactions, such as:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a functional handle for further modifications like reductive aminations, Wittig reactions, or amide couplings.
Halogenation: Conversion of the alcohol to a benzyl halide (e.g., bromide or chloride) creates an electrophilic site for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Etherification: The hydroxyl group can be used to form ethers, linking the deuterated phenyl ring to other molecular fragments.
These standard transformations allow the (methoxy-D3)phenylmethyl moiety to be incorporated into a wide array of larger, more complex structures, including potential drug candidates and metabolic probes. The deuterium (B1214612) label serves as a permanent, non-radioactive tag within the final molecule.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | PCC, DMP | Aldehyde |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Halogenation | PBr₃, SOCl₂ | Benzyl Halide |
| Williamson Ether Synthesis | NaH, Alkyl Halide | Ether |
Integration into Multi-component Reactions and Cascade Sequences
The integration of this compound into multi-component reactions (MCRs) and cascade sequences is not extensively reported in scientific literature. MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, and cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools for building molecular complexity efficiently.
Theoretically, the aldehyde derived from the oxidation of this compound could serve as a carbonyl component in well-known MCRs such as the Ugi or Passerini reactions. However, specific examples employing this deuterated building block in such sequences have not been prominently documented. The development of novel MCRs or cascade reactions that utilize this compound could open new avenues for the rapid assembly of complex deuterated molecules.
Application in the Preparation of Isotopically Labeled Analytical Standards for Chemical Research
A significant application of this compound is in the synthesis of isotopically labeled internal standards for use in quantitative analysis. Stable isotope labeling is a critical tool in analytical chemistry, particularly in mass spectrometry-based techniques.
Internal standards are essential for correcting for variations in sample preparation (e.g., extraction efficiency) and instrument response. An ideal internal standard has physical and chemical properties that are very similar to the analyte of interest but is distinguishable by the analytical instrument. Deuterated compounds are excellent internal standards for mass spectrometry because their chemical behavior is nearly identical to their non-labeled counterparts, but they have a higher mass, allowing them to be distinguished from the analyte.
This compound can be used as a starting material to synthesize a labeled version of a target analyte that contains a 3-methoxyphenyl group. For instance, if a drug molecule or a metabolite contains a 3-methoxybenzyl moiety, a deuterated standard can be prepared from this compound.
The use of deuterated internal standards is the cornerstone of the stable isotope dilution assay (SIDA), which is considered the gold standard for quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS).
The principle of SIDA involves adding a known amount of a stable isotope-labeled standard (in this case, a compound synthesized from this compound) to a sample containing the unlabeled analyte of interest. The labeled standard and the unlabeled analyte are assumed to behave identically during sample extraction, cleanup, and ionization in the mass spectrometer.
The concentrations of both the analyte and the labeled standard are determined by measuring their respective signal intensities in the mass spectrometer. The ratio of the analyte's signal to the standard's signal is then used to calculate the precise concentration of the analyte in the original sample. This method provides high accuracy and precision by correcting for matrix effects and variations in instrument performance.
Table 2: Properties of this compound Relevant to its Use as a Precursor for Analytical Standards
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₇D₃O₂ | |
| Molecular Weight | ~141.19 g/mol | Higher mass than the non-deuterated analog, allowing for mass spectrometric differentiation. |
| Isotopic Purity | Typically >98% | High isotopic purity is crucial for accurate quantification and to avoid interference. |
The synthesis of analytical standards using building blocks like this compound is a critical activity in fields such as pharmaceutical drug metabolism and pharmacokinetics (DMPK), clinical diagnostics, environmental analysis, and forensic toxicology.
Theoretical and Computational Chemistry Approaches to 3 Methoxy D3 Phenyl Methanol and Deuterated Analogues
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules like (3-(Methoxy-D3)phenyl)methanol. dergipark.org.trresearchgate.net These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized geometry.
The process begins with building an initial model of the molecule. Then, a theoretical method (e.g., B3LYP, a popular hybrid functional) and a basis set (e.g., 6-31G(d,p), which defines the atomic orbitals used in the calculation) are selected. researchgate.netiosrjournals.org The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule, thereby predicting its most stable conformation. scispace.com
Beyond geometry, quantum chemical calculations yield a wealth of information about electronic properties. These include:
Atomic Charges: The distribution of electron density across the molecule, indicating which atoms are electron-rich or electron-poor.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr
Table 1: Representative Calculated Properties for a Substituted Phenylmethanol Analogue Calculated using DFT B3LYP/6-311++G(d,p) for a similar aromatic acid.
| Property | Calculated Value | Unit |
| Total Energy | -688.5 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| HOMO Energy | -0.245 | Hartrees |
| LUMO Energy | -0.078 | Hartrees |
| HOMO-LUMO Gap | 0.167 | Hartrees |
| C=O Bond Length | 1.221 | Ångströms (Å) |
| C-O Bond Length | 1.363 | Ångströms (Å) |
| O-H Bond Length | 0.969 | Ångströms (Å) |
This data is illustrative and based on calculations for 3-(4-methoxybenzoyl) propionic acid, which shares structural similarities. iosrjournals.org The actual values for this compound would require specific calculation.
Prediction and Interpretation of Spectroscopic Data for Deuterated Systems
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which is particularly useful for deuterated systems where experimental data may be scarce. By calculating the response of a molecule to electromagnetic fields, spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be simulated.
Infrared (IR) Spectroscopy: IR spectra arise from the vibrations of chemical bonds. Quantum chemical calculations can compute the harmonic vibrational frequencies of a molecule. iosrjournals.org For this compound, the substitution of hydrogen with deuterium (B1214612) in the methoxy (B1213986) group significantly increases the reduced mass of the C-D bond compared to the C-H bond. This mass difference leads to a predictable decrease in the vibrational frequency (wavenumber) of the C-D stretching and bending modes. Theoretical calculations can precisely predict the wavenumbers for these deuterated modes, aiding in the assignment of peaks in an experimental spectrum.
Table 2: Theoretical Comparison of C-H vs. C-D Vibrational Frequencies Based on typical vibrational frequency ranges.
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) |
| Stretching | ~3000 | ~2100-2200 |
| Bending | ~1450 | ~1050 |
The relationship νH / νD ≈ √2 is used for approximation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the NMR chemical shifts (δ) and coupling constants (J) for a molecule. dergipark.org.tr The shielding tensor for each nucleus is calculated, which is then used to determine the chemical shift relative to a standard (e.g., TMS). For deuterated compounds, this is useful for predicting both ¹H and ²H NMR spectra. The substitution of -OCH₃ with -OCD₃ in (3-methoxyphenyl)methanol would result in the disappearance of the characteristic methoxy proton signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum at a similar chemical shift.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the detailed exploration of chemical reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products. This is achieved by mapping the potential energy surface (PES) of the reaction.
The key steps in modeling a reaction pathway are:
Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.
Transition State Search: A transition state (TS) is a saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. princeton.edu Various algorithms are used to locate this unstable structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Frequency Analysis: A frequency calculation is performed on the located TS structure. A valid TS will have one and only one imaginary frequency. This calculation also provides the zero-point vibrational energy (ZPVE) needed for more accurate energy barrier calculations.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure. This traces the reaction path downhill on the PES, confirming that the located TS correctly connects the desired reactants and products.
For this compound, this approach could be used to model reactions such as the oxidation of the benzylic alcohol to an aldehyde or the cleavage of the methyl-oxygen bond. The calculations would provide the activation energy (the difference in energy between the reactants and the transition state), which is crucial for understanding the reaction rate.
Calculation of Kinetic Isotope Effects and Tunneling Contributions
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. princeton.edulibretexts.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org
For deuterium substitution, this is kH/kD. A primary KIE (typically kH/kD > 2) is observed when the C-H bond being broken is directly involved in the rate-determining step. libretexts.org This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, meaning it sits in a deeper potential well and requires more energy to be broken, thus leading to a slower reaction rate. princeton.edulibretexts.org
Computational chemistry allows for the direct calculation of KIEs using information from the optimized structures of the reactants and the transition state. According to transition state theory, the rate constant is related to the Gibbs free energy of activation (ΔG‡). The KIE can be calculated from the vibrational frequencies of the light and heavy species in their ground states and at the transition state.
Table 3: Typical Calculated Primary Deuterium Kinetic Isotope Effects (kH/kD) at Room Temperature
| Reaction Type / Bond Cleavage | Typical kH/kD Value | Interpretation |
| C-H Bond Homolytic Cleavage | ~7 | Bond is significantly broken in the transition state. wikipedia.org |
| Proton Transfer (C-H to O) | 3 - 8 | Indicates proton transfer is part of the rate-determining step. nih.gov |
| E2 Elimination | 4 - 7 | C-H bond breaking is concerted with leaving group departure. princeton.edu |
| Hydride Transfer | 2 - 6 | Indicates hydride transfer is involved in the rate-determining step. |
Values are approximate and can vary significantly with temperature and transition state structure.
Molecular Dynamics Simulations to Understand Isotopic Effects on Intermolecular Interactions
While quantum chemical calculations typically model single molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations can be used to investigate how the isotopic substitution of the methoxy group affects its interactions with surrounding molecules, such as water or another organic solvent. The key difference in the simulation between the normal and deuterated compound would be the mass of the deuterium atoms.
These simulations can provide insights into:
Solvation Structure: By calculating radial distribution functions, MD can show how solvent molecules arrange themselves around the solute and whether deuteration causes any subtle changes in this arrangement.
Hydrogen Bonding: The dynamics of hydrogen bonds formed by the molecule's hydroxyl group (as a donor) or its oxygen atoms (as acceptors) can be analyzed. Simulations can determine the average number of hydrogen bonds, their lifetimes, and their geometric properties. The slightly different vibrational dynamics and polarity of the C-D bonds compared to C-H bonds could subtly influence these interactions.
Diffusion: The simulation can calculate the diffusion coefficient of the molecule in the solvent, revealing whether the increased mass from deuteration has a noticeable effect on its mobility.
By analyzing these dynamic properties, MD simulations can bridge the gap between the single-molecule picture from quantum chemistry and the macroscopic behavior of the substance, providing a more complete understanding of isotopic effects on intermolecular forces and solution-phase properties.
Future Research Trajectories and Unexplored Avenues for 3 Methoxy D3 Phenyl Methanol in Chemical Science
Development of Novel and Efficient Deuteration Methodologies
The synthesis of selectively deuterated compounds is crucial for their application in research and development. While traditional methods exist, recent efforts have focused on developing more efficient, scalable, and cost-effective deuteration strategies.
Established deuteration techniques include direct hydrogen-deuterium exchange, the use of deuterated reagents and solvents (like D₂O or CD₃OD), metal-catalyzed hydrogenations with D₂, and building molecules from deuterated precursors. simsonpharma.comnih.gov However, these methods can sometimes lack efficiency, require harsh conditions, or be difficult to scale up.
A significant advancement is the adoption of continuous flow chemistry . colab.wsresearchgate.net Unlike traditional batch synthesis, which has limitations in production scale, heating/cooling efficiency, and processing time, flow synthesis offers superior control and throughput. tn-sanso.co.jp For instance, a flow synthesis method for deuterated aromatic compounds has been developed using a microwave reactor, which provides rapid heating, combined with a platinum-on-alumina catalyst to facilitate the H-D exchange with deuterium (B1214612) oxide (D₂O) under pressure. tn-sanso.co.jp This approach demonstrates higher reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp Another innovative flow system utilizes an electrochemical process with a proton-conducting membrane, allowing for deuteration at ambient temperature and pressure without the need for deuterium gas, and has been demonstrated for compounds like ibuprofen. bionauts.jp
The development of new catalytic systems is also a key research area. Transition metal catalysts, including those based on iridium, palladium, and nickel, are highly effective for hydrogen isotope exchange (HIE) reactions, enabling the selective deuteration of various organic motifs. oup.comresearchgate.net For the specific trideuteromethyl group found in (3-(Methoxy-D3)phenyl)methanol, reagents such as deuterated methanol (B129727) (CD₃OD) are particularly valuable due to their low cost and high atomic efficiency. nih.govresearchgate.net
| Method | Description | Advantages | Disadvantages |
| Batch Synthesis | Reactions are carried out in a single vessel with all reactants mixed together. tn-sanso.co.jp | Well-established; suitable for small-scale synthesis. | Limited scalability, poor heat transfer, longer reaction times. tn-sanso.co.jp |
| Flow Synthesis | Reactants are continuously pumped through a reactor (e.g., a heated tube with a catalyst). colab.wstn-sanso.co.jp | High throughput, excellent process control, improved safety, easy scalability. tn-sanso.co.jpbionauts.jp | Higher initial equipment cost. |
| Electrochemical Flow | Uses a membrane reactor to electrochemically generate deuterium species for reaction. bionauts.jp | Mild conditions (room temp/pressure), no D₂ gas needed, reusable D₂O. bionauts.jp | Membrane and electrode stability can be a concern. |
| Microwave-Assisted Flow | Combines flow chemistry with microwave irradiation for rapid heating. tn-sanso.co.jp | Very high reaction efficiency and speed. tn-sanso.co.jp | Requires specialized microwave reactor equipment. |
Exploration of New Mechanistic Insights via Advanced Isotope Effect Studies
Deuterated compounds are invaluable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). google.comescholarship.org The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to that of the compound with the heavier isotope (kD). By measuring how the reaction rate changes upon isotopic substitution, researchers can gain profound insights into the transition state of the rate-determining step. wikipedia.org
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. For C-H bond cleavage, this effect is typically significant.
Secondary KIEs occur when the isotopically substituted bond is not broken but is located near the reaction center. These effects are smaller but provide crucial information about changes in hybridization or steric environment at the transition state. wikipedia.orgprinceton.edu
For a molecule like this compound, the deuterated methoxy (B1213986) group can serve as a powerful mechanistic probe. For example, in metabolic studies involving cytochrome P450 enzymes, O-demethylation is a common pathway. If this demethylation, which involves the cleavage of a C-H bond in the methoxy group, is the rate-limiting step, a significant KIE will be observed. researchgate.netnih.gov This allows researchers to pinpoint the metabolic "soft spot" in a molecule and understand the enzymatic mechanism. nih.govresearchgate.net
Advanced KIE studies are moving beyond simple rate comparisons. By combining experimental measurements with computational modeling, a more detailed picture of the transition-state structure can be developed. nih.gov For example, δ-secondary KIEs, where the isotope is several bonds away from the reaction center, can probe subtle electronic effects like hyperconjugation in the transition state. nih.govacs.org These advanced studies allow for a nuanced understanding of enzymatic and chemical reaction pathways that would be difficult to obtain through other methods. escholarship.org
| KIE Type | Observation | Mechanistic Implication |
| Primary KIE | kH/kD > 2 | The C-H bond is broken in the rate-determining step. princeton.edu |
| Secondary KIE (Normal) | 1 < kH/kD < 1.5 | The reaction center is becoming more sterically crowded or changing hybridization (e.g., sp³ to sp²) in the transition state. wikipedia.org |
| Secondary KIE (Inverse) | kH/kD < 1 | The reaction center is becoming less sterically crowded or changing hybridization (e.g., sp² to sp³) in the transition state. princeton.edu |
| No Significant KIE | kH/kD ≈ 1 | The C-H bond is not involved in the rate-determining step. nih.gov |
Advancements in High-Throughput Synthesis and Characterization of Deuterated Libraries
The convergence of efficient synthesis methods, particularly flow chemistry, with automated purification and analysis is enabling the high-throughput synthesis and characterization of deuterated compound libraries. colab.ws Instead of synthesizing one deuterated molecule at a time, researchers can now rapidly produce a series of related compounds with deuterium placed at different positions.
Flow chemistry is inherently suited for automation and library synthesis. researchgate.net By systematically varying starting materials, reagents, and reaction conditions (temperature, pressure, flow rate) in an automated flow system, a large matrix of deuterated analogs can be generated quickly. colab.ws This is followed by in-line purification and analysis techniques, such as mass spectrometry and NMR spectroscopy, to confirm the identity and isotopic purity of each compound in the library.
These deuterated libraries are powerful assets in drug discovery and chemical biology. For instance, a library of a drug candidate's analogs, each deuterated at a different potential site of metabolism, can be rapidly screened in vitro. This allows medicinal chemists to quickly identify which positions, when deuterated, lead to the most significant improvement in metabolic stability, a strategy sometimes referred to as "metabolic switching". researchgate.net This high-throughput approach accelerates the optimization of a drug's pharmacokinetic profile.
Interdisciplinary Applications in Materials Science and Chemical Biology as Purely Mechanistic Probes
The utility of deuterated compounds like this compound extends beyond traditional organic chemistry and pharmacology, finding crucial applications as mechanistic probes in materials science and chemical biology.
In Materials Science , the enhanced stability of the C-D bond is being exploited to improve the performance and longevity of organic electronic materials. A prime example is in Organic Light Emitting Diodes (OLEDs). The degradation of OLED materials is often linked to the cleavage of C-H bonds during device operation. By replacing these vulnerable C-H bonds with stronger C-D bonds, the operational stability and lifetime of OLED devices can be significantly extended. tn-sanso.co.jp Deuterated aromatic compounds are therefore being developed specifically for this purpose, where the isotope serves not as a tracer, but as a functional component to enhance material durability. tn-sanso.co.jp
In Chemical Biology , deuterated molecules serve as non-invasive probes to study complex biological systems. researchgate.net By introducing a deuterated substrate into a biological system, researchers can track its metabolic fate using techniques like mass spectrometry. simsonpharma.com Furthermore, as discussed, KIE studies are fundamental to understanding enzyme mechanisms. escholarship.org For example, deuterated amino acids are used in protein NMR analysis to simplify complex spectra and gain structural insights. researchgate.net In these contexts, the deuterated compound is a tool to interrogate a biological process. The focus is purely on the mechanistic information that can be gleaned from the isotopic label, providing a window into the intricate workings of enzymes and metabolic networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

